molecular formula C18H26BrCl2N5O B1666104 1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide CAS No. 16810-17-6

1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide

Cat. No. B1666104
CAS RN: 16810-17-6
M. Wt: 479.2 g/mol
InChI Key: LBEQBZRSVLHMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT-584 is a bio-active chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Routes : Research has shown efficient methods for synthesizing compounds like 1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide. For example, bis(triazolo[3,4-b]thiadiazine) derivatives linked directly to the benzene core have been synthesized through a process involving the preparation of bis(s-triazole) followed by reaction with phenacyl bromide, demonstrating a method of creating structurally related compounds (Sarhan, Badawy, & Elwahy, 2014).

  • Heterocyclic Chemistry : A related study on the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene from the reaction with phenacyl bromide has broadened our understanding of the chemical reactions and potential applications of similar compounds in the field of heterocyclic chemistry (Haggam, 2015).

Potential Medical Applications

  • Antitumor Activity : Some compounds structurally related to 1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide have demonstrated significant antitumor effects in experimental models. For instance, nitrogen mustards of cyclic phosphoramide ester and thioester were found to exhibit broad antitumor effects, suggesting potential for medical applications in oncology (Jen Yf, 1962).

  • Antimicrobial Properties : Certain derivatives of triazolothiadiazine, which bear similarity to the compound , have been synthesized and tested for in vitro activity against various bacterial strains, indicating the potential for antimicrobial applications (Reddy, Rao, Yakub, & Nagaraj, 2011).

Pharmacological Aspects

  • Antioxidant Activities : Research into novel bis-aroylbenzodifuran derivatives, which are structurally related, has included studies on their antioxidant activities. These studies provide a basis for understanding how similar compounds might be used in pharmacological contexts for their antioxidant properties (Kiran et al., 2018).

  • Antitumor Potential : There's ongoing research into the antitumor activities of various heterocyclic compounds. For instance, a study on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, which reacts with phenacyl bromide, explores the synthesis of triazines and triazepines as potential anti-tumor agents (Badrey & Gomha, 2012).

properties

CAS RN

16810-17-6

Product Name

1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide

Molecular Formula

C18H26BrCl2N5O

Molecular Weight

479.2 g/mol

IUPAC Name

1-[4-[bis(2-chloroethyl)amino]phenyl]-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide

InChI

InChI=1S/C18H26Cl2N5O.BrH/c19-5-7-24(8-6-20)17-3-1-16(2-4-17)18(26)9-25-13-21-10-22(14-25)12-23(11-21)15-25;/h1-4H,5-15H2;1H/q+1;/p-1

InChI Key

LBEQBZRSVLHMJK-UHFFFAOYSA-N

SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-]

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,5,7-Triaza-1-azoniatricyclo(3.3.1.1(3,7))decane, 1-(2-(4-(bis(2-chloroethyl)amino)phenyl)-2-oxoethyl)-, bromide
AT 584
AT-584
p-bis(2-chloroethyl)amino-omega-bromoacetophenone hexamethylenetetramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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